
(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate is an organic compound with a complex structure that includes both ester and aromatic functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate typically involves a multi-step process. One common method includes the condensation of diethyl succinate with 2-isopropyl-3,4-dimethoxybenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate can undergo various chemical reactions, including:
Oxidation: The aromatic ring and the methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride are common methods.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major product is the dihydro derivative of the original compound.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
科学研究应用
(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.
相似化合物的比较
Similar Compounds
Diethyl succinate: A simpler ester with similar reactivity but lacking the aromatic and benzylidene functionalities.
2-isopropyl-3,4-dimethoxybenzaldehyde: The aldehyde precursor used in the synthesis of the target compound.
Benzylidene derivatives: Compounds with similar benzylidene moieties but different substituents on the aromatic ring.
Uniqueness
(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate is unique due to its combination of ester and aromatic functionalities, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C20H28O6 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
diethyl 2-[(3,4-dimethoxy-2-propan-2-ylphenyl)methylidene]butanedioate |
InChI |
InChI=1S/C20H28O6/c1-7-25-17(21)12-15(20(22)26-8-2)11-14-9-10-16(23-5)19(24-6)18(14)13(3)4/h9-11,13H,7-8,12H2,1-6H3 |
InChI 键 |
PXPPARZBKQVEJN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=CC1=C(C(=C(C=C1)OC)OC)C(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


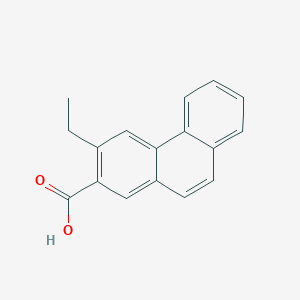
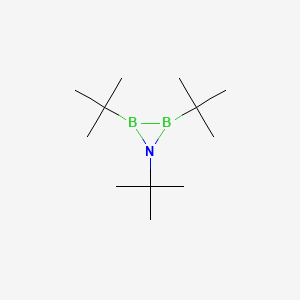
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
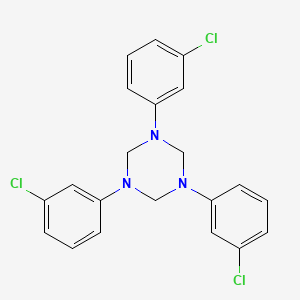
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
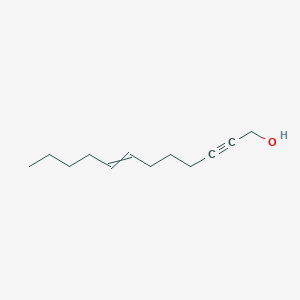
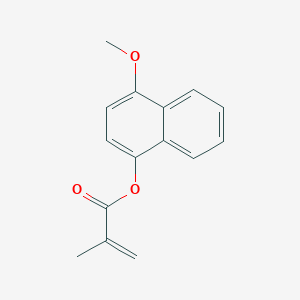
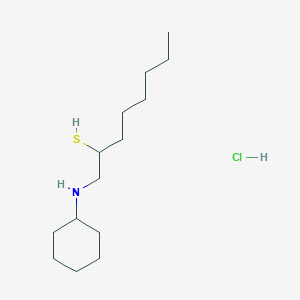
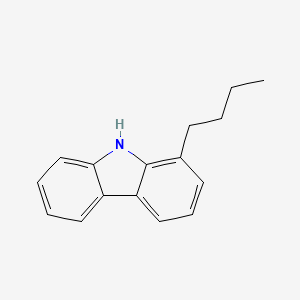
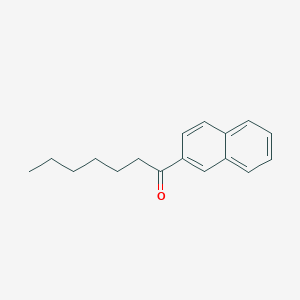
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
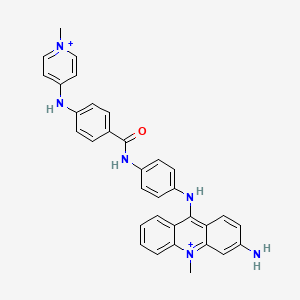
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)

